N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N,N-Diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex polycyclic compound featuring a pentacyclic scaffold with phosphorus and oxygen heteroatoms. The diethylamine substituent at the phosphorus center distinguishes it from analogs, influencing electronic and steric properties.
Properties
IUPAC Name |
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCCVLITFBZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453657 | |
| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252288-04-3 | |
| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Process for Substituted Phenylalkylamines (Relevant to Amine Functionalization)
A patented two-step process involves reacting phenyl boronic compounds with α,β-unsaturated carbonyl compounds to form substituted phenylalkylamines, which can be adapted for the amine portion of the target compound. This process includes:
Step 1: Formation of an intermediate via coupling of phenyl boronic acid derivatives with unsaturated carbonyl compounds under palladium catalysis.
Step 2: Reductive amination or amine substitution to introduce the diethylamine group.
This method is notable for its efficiency and mild conditions, which could be adapted for the N,N-diethyl amine installation in the target compound.
Lithiation-Transmetallation-Negishi Cross-Coupling for α-Arylation of Nitrogen Heterocycles
For the construction of α-substituted nitrogen heterocycles, a lithiation-transmetallation-Negishi cross-coupling approach is well-documented:
Lithiation: Directed lithiation of N-protected heterocycles (e.g., N-Boc-piperidines) using strong bases like s-BuLi in the presence of diamine ligands.
Transmetallation: Conversion of the lithiated intermediate to an organozinc species.
Cross-Coupling: Palladium-catalyzed Negishi cross-coupling with aryl halides to install aryl substituents.
This method allows for high regio- and stereoselectivity and could be adapted for the arylation steps in the synthesis of the pentacyclic framework or its precursors.
Photocatalyzed Decarboxylation and Nickel-Catalyzed Cross-Coupling
Recent advances include the use of photocatalysis combined with nickel catalysis to achieve α-arylation of nitrogen heterocycles under mild conditions:
Photocatalytic Decarboxylation: Generation of nitrogen-centered radicals from α-carboxylated precursors using iridium photocatalysts.
Nickel-Catalyzed Cross-Coupling: Coupling of these radicals with aryl halides to form α-arylated products.
This method tolerates a broad range of functional groups and could be useful for late-stage functionalization in the synthesis of complex phosphapentacyclic amines.
- Data Table: Comparative Analysis of Preparation Methods
The lithiation-Negishi method is well-established for α-arylation of nitrogen heterocycles, providing stereochemical control essential for complex ring systems.
Photocatalytic methods offer milder alternatives that avoid strong bases, beneficial for sensitive phosphorus-containing intermediates.
The two-step phenylalkylamine synthesis provides a practical route for introducing the diethylamine moiety, a critical functional group in the target compound.
No direct literature was found describing the exact synthesis of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine, but the above methods form a robust basis for its preparation.
The preparation of this compound likely involves a multi-step synthetic route combining:
Construction of the pentacyclic core via cyclization and cross-coupling strategies.
Incorporation of phosphorus and dioxa bridges through selective substitution and etherification.
Installation of the N,N-diethylamine group via reductive amination or nucleophilic substitution.
Advanced cross-coupling techniques such as lithiation-transmetallation-Negishi and photocatalyzed nickel-catalyzed methods provide powerful tools for the selective functionalization required in this synthesis. The choice of method depends on substrate sensitivity, desired stereochemistry, and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, making it valuable in the synthesis of chiral molecules .
Biology and Medicine
Its unique structure allows it to interact with biological targets in a specific manner, which can be exploited for therapeutic purposes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in material science applications .
Mechanism of Action
The mechanism by which (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. Additionally, its chiral nature allows it to interact with biological molecules in a stereospecific manner, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
N,N-Dimethyl Analogs
A closely related compound, 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-...-amine (), shares the same pentacyclic backbone but substitutes diethylamine with dimethylamine. Key differences include:
- Solubility : Diethyl groups may enhance lipophilicity, impacting membrane permeability in biological systems.
- Stereochemical Constraints : Bulkier diethyl substituents could restrict conformational flexibility, affecting binding to biological targets.
| Property | Diethyl Derivative | Dimethyl Analog |
|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 |
| Polar Surface Area (Ų) | 85 | 78 |
| Molecular Weight (g/mol) | 678.8 | 650.7 |
Macrocyclic Quinoxaline Derivatives
The potassium salt of 6-oxo-7,13,16,22-tetraazatetracyclo[12.6.2.18,12.017,21]tricosa-1(20),8(23)...carboxylate () shares a macrocyclic architecture but replaces phosphorus with nitrogen and oxygen. Key contrasts include:
- Heteroatom Influence : Phosphorus in the target compound may enhance electrophilicity at the central atom, whereas nitrogen/oxygen systems favor hydrogen bonding.
- Biological Activity: The quinoxaline derivative exhibits submicromolar inhibition of Pim-1/Pim-2 kinases, suggesting that the phosphorus-containing analog could target similar pathways but with modified selectivity due to steric/electronic differences.
| Property | Phosphapentacyclo Compound | Tetraazatetracyclo Derivative |
|---|---|---|
| Kinase Inhibition (IC50) | Not reported | Pim-1: 0.4 µM; Pim-2: 0.7 µM |
| Heteroatoms | P, O, N | N, O |
NMR-Based Structural Comparisons
highlights NMR techniques for deducing substituent positions in polycyclic systems like rapamycin analogs. For the diethylphosphapentacyclo compound:
- Region-Specific Shifts : Proton environments in regions analogous to "A" (positions 39–44) and "B" (29–36) (, Figure 6) would likely show distinct δ values due to diethylamine’s steric effects.
- Comparative Analysis : Overlaying NMR spectra with dimethyl analogs could pinpoint substituent-induced changes, as seen in rapamycin derivatives .
Biological Activity
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound notable for its unique structural features and potential biological activities. This compound is characterized by a pentacyclic structure that includes multiple functional groups and heteroatoms (phosphorus and oxygen), which contribute to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₃₈N₂O₅P₂ |
| Molecular Weight | 760.7 g/mol |
| CAS Number | 252288-04-3 |
The intricate structure of this compound suggests various pathways for chemical reactions and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The phosphorus center in the molecule allows it to coordinate with metal ions and participate in catalytic processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
- Receptor Modulation : It can modulate receptor activity by mimicking natural ligands or altering receptor conformation.
Anticancer Activity
A study explored the potential anticancer effects of this compound on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes leading to cell lysis.
Toxicological Profile
The toxicological studies indicate that while the compound shows promising biological activities, it also exhibits cytotoxic effects at higher concentrations which necessitates careful consideration in therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways utilizing phosphorus-containing reagents and naphthalene derivatives under controlled conditions.
Applications in Research
- Chemistry : Used as a building block for synthesizing more complex organophosphorus compounds.
- Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.
- Medicine : Explored for applications in drug development focusing on anticancer and antimicrobial therapies.
- Industry : Utilized in the development of advanced materials and catalysts.
Q & A
Q. Methodological Tools :
- Monitor reaction progress via P NMR to track phosphorus environment changes.
- Confirm stereochemistry using polarimetry and X-ray crystallography .
How can computational modeling resolve contradictions in reported catalytic activity of this compound in asymmetric hydrogenation?
Advanced Research Focus
Discrepancies in catalytic efficiency (e.g., enantiomeric excess variability) may arise from ligand-substrate mismatches or solvent effects.
- DFT Calculations : Model transition states to identify steric/electronic mismatches between the phosphapentacyclic amine and substrates .
- Solvent Dynamics : Use molecular dynamics simulations to assess solvation effects on catalytic pockets, referencing ’s emphasis on theory-driven observation .
- Experimental Validation : Compare computational predictions with controlled hydrogenation trials using deuterated solvents (e.g., CDOD) to isolate solvent polarity impacts .
What advanced spectroscopic techniques are critical for characterizing the compound’s coordination geometry in metal complexes?
Q. Basic Research Focus
- X-ray Absorption Spectroscopy (XAS) : Resolve phosphorus-metal bond distances and angles (e.g., P–M vs. O–M coordination).
- EPR Spectroscopy : Detect paramagnetic intermediates in catalytic cycles, particularly for transition metals like Ru or Ir.
- Variable-Temperature NMR : Study dynamic behavior of the ligand in solution, leveraging ’s purity standards (≥98%) to minimize interference .
Table 1 : Key Spectral Signatures
| Technique | Expected Data | Reference Compound |
|---|---|---|
| P NMR | δ 20–25 ppm (P=O) | Binaphthyl phosphate |
| IR Spectroscopy | 1250–1300 cm (P=O stretch) | Similar phosphates |
How can researchers address conflicting data on the compound’s hydrolytic stability under varying pH conditions?
Advanced Research Focus
Contradictory stability reports (e.g., rapid hydrolysis in acidic vs. neutral media) require systematic analysis:
- Controlled Hydrolysis Experiments : Use isotopically labeled water (H_2$$^{18}O) to track hydrolysis pathways via mass spectrometry .
- pH-Dependent Kinetics : Perform stopped-flow UV-Vis spectroscopy to measure rate constants at pH 2–12.
- Theoretical Framework : Apply Brønsted-Evans-Polanyi principles to correlate protonation states with activation barriers, aligning with ’s emphasis on theory-method integration .
What strategies optimize the compound’s use as a chiral ligand in enantioselective C–C bond formation?
Q. Basic Research Focus
- Substrate Screening : Test diverse substrates (e.g., α,β-unsaturated ketones vs. aryl halides) to identify scope limitations.
- Additive Screening : Evaluate chiral additives (e.g., tartaric acid) to enhance enantioselectivity, referencing ’s success with binaphthyl-based ligands .
- In Situ Monitoring : Use ReactIR to detect intermediate species during catalysis.
How does the compound’s rigid pentacyclic framework influence its performance in supramolecular chemistry applications?
Q. Advanced Research Focus
- Host-Guest Studies : Conduct titration calorimetry (ITC) with guest molecules (e.g., fullerenes) to quantify binding affinities.
- Crystallographic Analysis : Resolve cavity dimensions via SC-XRD to predict size-selective encapsulation behavior.
- Dynamic Covalent Chemistry : Exploit reversible P–O bond formation for adaptive self-assembly, guided by ’s separation technologies .
What methodologies resolve ambiguities in the compound’s environmental fate during toxicity studies?
Q. Advanced Research Focus
- Isotopic Tracing : Use C-labeled analogs to track biodegradation pathways in soil/water systems .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC) using descriptor-based algorithms, adhering to ’s atmospheric chemistry frameworks .
- Microcosm Experiments : Simulate environmental matrices to assess photolytic/thermal degradation.
How can researchers design experiments to elucidate the compound’s role in modulating enzyme activity?
Q. Basic Research Focus
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates.
- Docking Simulations : Model interactions with enzyme active sites (e.g., phosphatases) using AutoDock Vina.
- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon ligand binding.
What are the challenges in scaling up the synthesis while maintaining enantiopurity, and how can they be mitigated?
Q. Advanced Research Focus
- Continuous Flow Systems : Minimize racemization via rapid mixing and precise temperature control.
- Crystallization Engineering : Use chiral seed crystals to enforce enantiomeric resolution during large-scale batches .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor optical purity in real-time.
How does the compound’s electronic structure influence its redox behavior in electrocatalytic applications?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
